molecular formula C17H25NO7 B4004582 2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid

2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B4004582
M. Wt: 355.4 g/mol
InChI Key: AKCBEFZYVBIIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid is a complex organic compound that features a combination of phenoxy, amino, and ethanol functional groups

Scientific Research Applications

2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol has several scientific research applications, including:

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, protein binding, and other biochemical processes.

    Industry: Used in the production of specialty chemicals, polymers, and other materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with propylamine and ethanol under controlled conditions to form the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phenolic compounds, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[3-(2-methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.C2H2O4/c1-3-6-13-7-4-8-14(18-2)15(13)19-12-5-9-16-10-11-17;3-1(4)2(5)6/h3-4,7-8,16-17H,1,5-6,9-12H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCBEFZYVBIIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCNCCO)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 2
2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 6
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2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid

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